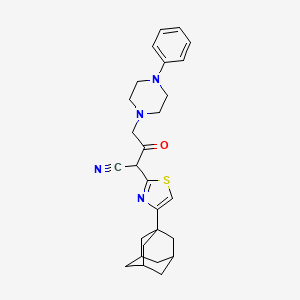
2-(4-(Adamantan-1-yl)thiazol-2-yl)-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Adamantan-1-yl)thiazol-2-yl)-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile is a complex organic compound that features a unique combination of adamantane, thiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Adamantan-1-yl)thiazol-2-yl)-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the adamantane and thiazole intermediates, followed by their coupling with piperazine derivatives. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Adamantan-1-yl)thiazol-2-yl)-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-(Adamantan-1-yl)thiazol-2-yl)-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(4-(Adamantan-1-yl)thiazol-2-yl)-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with lipid membranes, potentially altering membrane fluidity and affecting cellular signaling pathways. The thiazole and piperazine groups may interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Adamantan-1-yl)-1,3-thiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- N-(4-(Adamantan-1-yl)-1,3-thiazol-2-yl)-6-chloro-2-oxo-2H-chromene-3-carboxamide
Uniqueness
Compared to similar compounds, 2-(4-(Adamantan-1-yl)thiazol-2-yl)-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile stands out due to its unique combination of functional groups. The presence of both adamantane and piperazine moieties provides a distinctive set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H32N4OS |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile |
InChI |
InChI=1S/C27H32N4OS/c28-16-23(24(32)17-30-6-8-31(9-7-30)22-4-2-1-3-5-22)26-29-25(18-33-26)27-13-19-10-20(14-27)12-21(11-19)15-27/h1-5,18-21,23H,6-15,17H2 |
InChI Key |
YLHKKGKYJYULAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)C(C#N)C2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















